molecular formula C22H26F3NO2 B12385563 Icmt-IN-55

Icmt-IN-55

Katalognummer: B12385563
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: FTRVOMSNEXBJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Icmt-IN-55 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, specifically in the methylation of isoprenylated cysteine residues. This modification is crucial for the proper localization and function of various proteins, including those involved in cell signaling pathways. This compound has shown potential in scientific research, particularly in the study of cancer and other diseases where protein prenylation plays a significant role .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-55 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Analyse Chemischer Reaktionen

Types of Reactions

Icmt-IN-55 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .

Wissenschaftliche Forschungsanwendungen

Icmt-IN-55 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of ICMT in protein prenylation and its impact on cellular functions.

    Biology: Investigated for its effects on cell signaling pathways, particularly those involving prenylated proteins.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where abnormal protein prenylation is implicated.

    Industry: Utilized in the development of new drugs and chemical probes for research purposes.

Wirkmechanismus

Icmt-IN-55 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of isoprenylated cysteine residues in proteins, a modification that is essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of these proteins, leading to alterations in cell signaling pathways and potentially inducing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Icmt-IN-55 is unique among ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:

This compound stands out for its balance of potency and solubility, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C22H26F3NO2

Molekulargewicht

393.4 g/mol

IUPAC-Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C22H26F3NO2/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-18-9-6-10-19(15-18)28-22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3

InChI-Schlüssel

FTRVOMSNEXBJAB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.